molecular formula C17H21N3O3 B2805966 N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251678-48-4

N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2805966
CAS No.: 1251678-48-4
M. Wt: 315.373
InChI Key: DNIQVVMCZLGYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 4-ethoxyphenyl group linked via an acetamide bridge to a 4-ethyl-2-methyl-substituted pyrimidin-6-one core. Its design incorporates a balance of lipophilic (ethyl, methyl, ethoxyphenyl) and polar (amide, pyrimidinone) moieties, which may influence solubility, bioavailability, and target engagement.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-13-10-17(22)20(12(3)18-13)11-16(21)19-14-6-8-15(9-7-14)23-5-2/h6-10H,4-5,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIQVVMCZLGYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds


Implications :

  • Substituents like chlorine or naphthyl groups (e.g., in ) may improve target specificity but reduce metabolic stability.

Comparison with Pyrimidinone Derivatives

Pyrimidinones with acetamide linkers differ in substitution patterns:

Compound Core Substituents on Acetamide Substituents on Heterocycle Key Differences Reference
2-(6-Benzyl-2-ethyl-5,7-dioxo-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide Pyrazolo-pyrimidinone 4-Ethoxyphenyl 6-Benzyl, 2-ethyl Fused pyrazole ring adds rigidity and steric hindrance.
2-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Pyrimidinone 2,3-Dihydrobenzodioxinyl 2-Amino, 4-methyl Amino group introduces hydrogen-bonding potential; benzodioxin enhances oxygen-mediated solubility.

Implications :

  • Amino-substituted pyrimidinones (e.g., ) may engage in additional hydrogen bonding, contrasting with the target compound’s ethyl/methyl substituents.

Substituent Effects: Aryl Groups and Alkyl Chains

Aryl Groups :

  • 4-Ethoxyphenyl (Target) : Balances lipophilicity (ethoxy) and polarity (amide), favoring membrane permeability and moderate solubility.
  • 4-Acetamidophenyl () : Enhanced solubility via acetamide but may reduce CNS penetration due to polarity.

Heterocycle Substituents :

  • 4-Ethyl-2-methyl (Target) : Moderate steric bulk optimizes cavity filling in hydrophobic binding pockets.
  • 3-Naphthyl () : Expands hydrophobic interactions but may complicate synthesis and solubility.

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